Xylotetrosa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

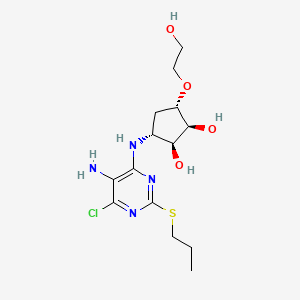

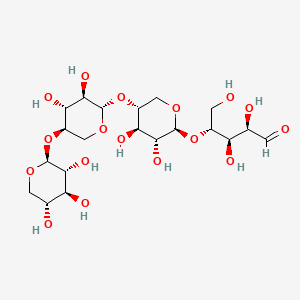

Xylotetrose is an oligosaccharide composed of four xylose molecules linked by β-1,4-glycosidic bonds . It is a water-soluble white crystalline powder with a sweet taste . Xylotetrose is a non-reducing sugar and is often found in plant fibers, such as lignocellulose and wood . It can be hydrolyzed into smaller xylo-oligosaccharides by specific enzymes .

Aplicaciones Científicas De Investigación

Xylotetrose has a wide range of scientific research applications in various fields:

Chemistry:

- Used as a substrate in enzyme assays to study the activity of xylanases .

- Employed in the synthesis of other xylo-oligosaccharides and derivatives .

Biology:

- Acts as a prebiotic, promoting the growth of beneficial gut bacteria .

- Used in studies to understand the metabolism of xylo-oligosaccharides by gut microbiota .

Medicine:

- Investigated for its potential anti-inflammatory and antioxidant properties .

- Studied for its role in improving gut health and reducing the risk of colorectal cancer .

Industry:

Mecanismo De Acción

Target of Action

Xylotetrose, also known as Xylotetraose, primarily targets xylanase enzymes in various organisms, particularly in fungal species such as Aspergillus niger, Orpinomyces sp., Neocallimastix patriciarum, and Botrytis fuckeliana . These enzymes play a crucial role in the biodegradation of lignocellulosic biomass by breaking down xylans to fermentable carbohydrates .

Mode of Action

Xylotetrose interacts with its target enzymes through molecular binding. In silico studies have shown that xylanase enzymes from different fungal species have a high binding affinity towards xylotetrose . This interaction leads to changes in the enzyme-substrate complexes, contributing to the efficient breakdown of xylans .

Biochemical Pathways

Once xylotetrose is transported into the bacterial cytoplasm and isomerized to D-xylulose, it enters the pentose phosphate pathway (PPP) . The non-oxidative PPP converts D-ribulose-5-phosphate to various other compounds, including D-xylulose-5-phosphate . This pathway plays a significant role in the metabolism of xylose, leading to the production of biofuels and chemicals from biomass .

Pharmacokinetics

Its interaction with xylanase enzymes suggests that it may be efficiently metabolized in organisms that produce these enzymes .

Result of Action

The action of xylotetrose results in the breakdown of xylans to fermentable carbohydrates, which can be used to produce useful chemicals or fuels . This process is crucial for the efficient biodegradation of lignocellulosic biomass, making xylotetrose an important compound in industrial sectors such as food, animal feed, biofuel, pulp, and paper .

Action Environment

The action of xylotetrose is influenced by various environmental factors. For instance, the presence of cellulose can reduce the production of xylooligosaccharides (XOS) from xylan . Moreover, the efficiency of xylotetrose’s action can be enhanced in environments rich in specific enzymes, such as xylanase .

Análisis Bioquímico

Biochemical Properties

In silico studies of fungal xylanase enzymes were performed using Xylotetrose among other substrates to identify the active site residues and binding affinity of those complexes . Xylotetrose showed significant molecular interaction and binding affinity with xylanase enzymes from different fungal species .

Cellular Effects

The cellular effects of Xylotetrose are primarily observed in its role in the biodegradation of lignocellulosic biomass . Xylotetrose, as a product of xylan degradation, contributes to the breakdown of hemicellulose, a major component of the cell wall in plants .

Molecular Mechanism

The molecular mechanism of Xylotetrose involves its interaction with xylanase enzymes. These enzymes break down the internal glycosidic bond of the xylan backbone, reducing the degree of polymerization substrate and liberating mostly xylo-oligosaccharides and xylose .

Temporal Effects in Laboratory Settings

Its role in the biodegradation of lignocellulosic biomass suggests that it may have long-term effects on cellular function .

Metabolic Pathways

Xylotetrose is involved in the metabolic pathway of xylan degradation. This process involves the action of xylanase enzymes, which break down the xylan backbone into smaller oligosaccharides, including Xylotetrose .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Xylotetrose is typically prepared through the enzymatic hydrolysis of lignocellulose . Specific enzymes, such as xylanases, are used to break down xylan, a polysaccharide found in plant cell walls, into xylo-oligosaccharides, including xylotetraose . The enzymatic hydrolysis process involves the use of microbial xylanases, which are highly specific biocatalysts that do not produce undesirable byproducts .

Industrial Production Methods: Industrial production of xylotetraose involves the use of lignocellulosic feedstocks, such as sugarcane residues, corn cobs, and rice straw . These feedstocks are subjected to pretreatment processes to remove lignin and hemicellulose, followed by enzymatic hydrolysis using xylanases . The resulting xylo-oligosaccharides are then purified and separated to obtain xylotetraose .

Análisis De Reacciones Químicas

Types of Reactions: Xylotetrose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using xylanases to break down xylotetraose into smaller xylo-oligosaccharides.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize xylotetraose.

Reduction: Reducing agents like sodium borohydride can be used to reduce xylotetraose.

Major Products Formed:

Hydrolysis: Smaller xylo-oligosaccharides and xylose.

Oxidation: Oxidized xylo-oligosaccharides.

Reduction: Reduced xylo-oligosaccharides.

Comparación Con Compuestos Similares

Xylobiose: Composed of two xylose units linked by β-1,4-glycosidic bonds.

Xylotriose: Composed of three xylose units linked by β-1,4-glycosidic bonds.

Xylohexaose: Composed of six xylose units linked by β-1,4-glycosidic bonds.

Uniqueness of Xylotetrose:

Propiedades

Número CAS |

22416-58-6 |

|---|---|

Fórmula molecular |

C20H34O17 |

Peso molecular |

546.5 g/mol |

Nombre IUPAC |

(2R,3R,4R)-4-[(3R,4R,5R)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-[(2S,3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-2,3,5-trihydroxypentanal |

InChI |

InChI=1S/C20H34O17/c21-1-6(23)11(25)8(2-22)35-19-16(30)13(27)10(4-33-19)37-20-17(31)14(28)9(5-34-20)36-18-15(29)12(26)7(24)3-32-18/h1,6-20,22-31H,2-5H2/t6-,7+,8+,9+,10+,11+,12?,13-,14+,15+,16+,17+,18-,19?,20-/m0/s1 |

Clave InChI |

JVZHSOSUTPAVII-MIDOVEIXSA-N |

SMILES |

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC(CO)C(C(C=O)O)O)O)O)O |

SMILES isomérico |

C1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2COC([C@@H]([C@H]2O)O)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O[C@H]3[C@@H](C([C@@H](CO3)O)O)O |

SMILES canónico |

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC(CO)C(C(C=O)O)O)O)O)O |

Sinónimos |

O-β-D-Xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-D-xylose; Xylotetraose |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,6-Difluorophenyl)carbonyl]piperidine](/img/structure/B579950.png)

![2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B579952.png)